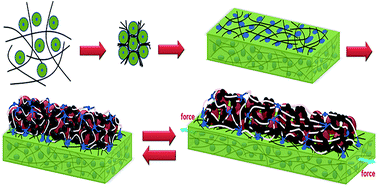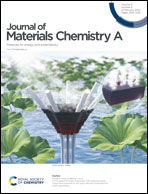High-performance stretchable electrodes prepared from elastomeric current collectors and binders†
Journal of Materials Chemistry A Pub Date: 2017-09-19 DOI: 10.1039/C7TA07185J
Abstract
The preparation of high-performance stretchable electrodes is the main challenge in achieving stretchable lithium-ion batteries. The ideal solution is to use an extensible current collector with high conductivity; however, no related work has been reported yet. Commercial binders have difficulty withstanding tensile deformation and guaranteeing sufficient contact between active materials and current collectors. Here, stretchable electrodes are developed based on a poly(styrene)-b-poly(n-butyl acrylate)–poly(styrene)/single-walled carbon nanotube composite as an elastic current collector and poly(styrene)-b-poly(methyl acrylate)–poly(styrene) as an elastomeric binder. The relationship between the conductivity of the current collector and the electrode performance is revealed. It is found that when the conductivity of the stretchable current collector is higher than 10−2 S cm−1, the stretchable electrodes exhibit equivalent electrochemical performance to those prepared from rigid metal current collectors. 50% deformation can be reached which is enough for most wearable devices. With the decrease of carbon nanotube content, 80% deformation can be reached without badly sacrificing the performance. Stretchable electrodes that have been subjected to 100 stretching cycles display similar performance to the initial pre-stretched state, indicating that the electrode is stable and deforms reversibly. Based on their performance, stretchable current collectors may soon replace rigid metal ones in batteries used in stretchable electronics.

Recommended Literature
- [1] Electropolymerized supermolecule derived N, P co-doped carbon nanofiber networks as a highly efficient metal-free electrocatalyst for the hydrogen evolution reaction†
- [2] Metal- and phosphine-free electrophilic vicinal chloro-alkylthiolation and trifluoromethylthiolation of indoles using sodium sulfinate in the presence of triphosgene†
- [3] Sensitivity analysis for speciated isotope dilution mass spectrometry†‡
- [4] C-terminal truncation of α-synuclein promotes amyloid fibril amplification at physiological pH†
- [5] Reading between the lines: Exposing underlying features of high resolution infrared spectra (CHClF2)
- [6] Recent advances in asymmetric organocatalysis mediated by bifunctional amine–thioureas bearing multiple hydrogen-bonding donors
- [7] Revealing drug release and diffusion behavior in skin interstitial fluid by surface-enhanced Raman scattering microneedles†
- [8] From serendipity to supramolecular design: assessing the utility of computed crystal form landscapes in inferring the risks of crystal hydration in carboxylic acids†
- [9] Unraveling the catalytic mechanism of SARS-CoV-2 papain-like protease with allosteric modulation of C270 mutation using multiscale computational approaches†
- [10] Micropatterned arrays of functional materials by self-organized dewetting of ultrathin polymer films combined with electrodeposition










